molecular formula C24H22N2O4S B2801573 (3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893310-46-8

(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2801573
CAS No.: 893310-46-8
M. Wt: 434.51
InChI Key: IDALKUWBQSWMJJ-HZHRSRAPSA-N
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Description

(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H22N2O4S and its molecular weight is 434.51. The purity is usually 95%.
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Biological Activity

The compound (3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of the benzothiazine class, which has been noted for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzothiazine core with substituents that may enhance its biological activity. Its synthesis typically involves multi-step processes that integrate various organic reactions. For instance, the synthesis of related benzothiazine derivatives often employs methods such as cyclization and condensation reactions involving aldehydes and amines .

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives possess enhanced activity against various bacterial strains compared to standard antibiotics. The presence of the methoxy group in the phenyl ring is believed to contribute to this enhanced activity .

Anti-inflammatory Properties

Benzothiazine compounds have also been documented for their anti-inflammatory effects. They are thought to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. This mechanism positions them as potential candidates for treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of benzothiazine derivatives. The compound has shown promise in preclinical models, where it demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action may involve apoptosis induction and cell cycle arrest .

Case Studies and Experimental Findings

Several studies have investigated the biological activities of similar compounds within the benzothiazine class:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various benzothiazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the benzothiazine structure significantly enhanced antibacterial activity .
  • Anti-inflammatory Studies : In vitro assays demonstrated that specific benzothiazine derivatives reduced nitric oxide production in macrophages, suggesting their potential as anti-inflammatory agents. These findings align with the observed inhibition of COX enzymes in other studies .
  • Anticancer Research : A comparative study showed that benzothiazine derivatives exhibited varying degrees of cytotoxicity against breast cancer cell lines. The most active compounds induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Data Tables

Activity Type Compound Activity Observed Reference
AntimicrobialBenzothiazine Derivative AEffective against E. coli and S. aureus
Anti-inflammatoryBenzothiazine Derivative BReduced NO production in macrophages
AnticancerBenzothiazine Derivative CInduced apoptosis in breast cancer cells

Properties

IUPAC Name

(3E)-3-[(4-methoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-17-7-9-18(10-8-17)16-26-22-6-4-3-5-21(22)24(27)23(31(26,28)29)15-25-19-11-13-20(30-2)14-12-19/h3-15,25H,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDALKUWBQSWMJJ-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)OC)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)OC)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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